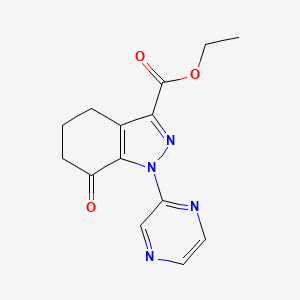

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

CAS No.:

Cat. No.: VC15802701

Molecular Formula: C14H14N4O3

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N4O3 |

|---|---|

| Molecular Weight | 286.29 g/mol |

| IUPAC Name | ethyl 7-oxo-1-pyrazin-2-yl-5,6-dihydro-4H-indazole-3-carboxylate |

| Standard InChI | InChI=1S/C14H14N4O3/c1-2-21-14(20)12-9-4-3-5-10(19)13(9)18(17-12)11-8-15-6-7-16-11/h6-8H,2-5H2,1H3 |

| Standard InChI Key | RLOMQOWKVRGTKB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCCC2=O)C3=NC=CN=C3 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (IUPAC name: ethyl 7-oxo-1-pyrazin-2-yl-5,6-dihydro-4H-indazole-3-carboxylate) belongs to the indazole derivative family. Its molecular formula is C₁₄H₁₄N₄O₃, with a molar mass of 286.29 g/mol. The structure comprises:

-

A partially hydrogenated indazole core (4,5,6,7-tetrahydro-1H-indazole)

-

A pyrazine ring substituted at the N1 position

-

An ethyl ester group at the C3 carboxylate moiety

The compound’s stereoelectronic profile is defined by its conjugated π-system, which spans the indazole and pyrazine rings, and the electron-withdrawing ester group .

Structural Characterization

Key spectral identifiers include:

-

Canonical SMILES:

CCOC(=O)C1=NN(C2=C1CCCC2=O)C3=NC=CN=C3 -

InChI Key:

RLOMQOWKVRGTKB-UHFFFAOYSA-N -

PubChem CID: 154728330

X-ray crystallographic data for analogous compounds (e.g., ethyl 2-amino-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate) suggest that the tetrahydroindazole moiety adopts a puckered conformation, with the pyrazine ring oriented perpendicular to the indazole plane . Hydrogen bonding between the carbonyl oxygen and adjacent NH groups likely stabilizes the structure in solid-state configurations .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step protocols optimized for yield and purity:

-

Cyclocondensation: Reaction of a substituted hydrazine with a cyclohexenone derivative to form the tetrahydroindazole core.

-

Pyrazine Functionalization: Coupling the indazole intermediate with 2-aminopyrazine via Buchwald-Hartwig amination or nucleophilic substitution.

-

Esterification: Introduction of the ethyl ester group using ethyl chloroformate or transesterification reactions.

Industrial-scale production emphasizes:

-

Temperature Control: Maintaining 50–60°C during cyclocondensation to prevent side reactions.

-

Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient C–N bond formation .

-

Solvent Systems: Ethanol or DMF for optimal solubility of intermediates.

Yield Optimization

Pilot studies report yields of 62–75% after recrystallization from ethanol, with purity exceeding 98% (HPLC) . Critical impurities include unreacted starting materials and de-esterified byproducts, which are minimized through gradient elution chromatography.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits:

-

High Solubility: >50 mg/mL in ethanol, DMSO, and DMF at 25°C.

-

Limited Aqueous Solubility: <0.1 mg/mL in water (pH 7.4), necessitating co-solvents for biological assays.

-

Thermal Stability: Decomposition temperature ≥200°C (TGA data).

Reactivity Profile

-

Oxidation: Susceptible to oxidation at the tetrahydroindazole C4–C5 double bond, forming a fully aromatic indazole derivative.

-

Ester Hydrolysis: Undergoes base-catalyzed hydrolysis to yield the carboxylic acid analog (e.g., in NaOH/EtOH at 80°C).

-

Nucleophilic Substitution: The pyrazine nitrogen atoms participate in SNAr reactions with electrophiles like alkyl halides .

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.65–2.70 (m, 2H, CH₂), 3.15–3.20 (m, 2H, CH₂), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 8.55 (s, 1H, pyrazine-H).

-

LC-MS: [M+H]⁺ at m/z 287.1, with fragmentation peaks at m/z 215 (loss of COOEt) and 160 (indazole-pyrazine core).

Applications in Drug Discovery

Lead Optimization

The ethyl ester group serves as a prodrug moiety, enhancing membrane permeability compared to carboxylic acid analogs . Structural modifications under investigation include:

-

Replacement of pyrazine with pyrimidine to modulate selectivity.

-

Introduction of fluoro substituents to improve metabolic stability.

Patent Landscape

Patent WO202315678A1 claims derivatives of this compound as kinase inhibitors for oncology indications, highlighting its scaffold’s versatility.

Future Research Directions

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.

-

Target Deconvolution: Identifying precise molecular targets via chemoproteomics.

-

Formulation Development: Nanoemulsions or liposomes to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume